molecular formula C13H20ClNO3 B2432308 5-Propyl-4-pyrrolidin-1-ylmethyl-furan-2-carboxylic acid hydrochloride CAS No. 1052516-74-1

5-Propyl-4-pyrrolidin-1-ylmethyl-furan-2-carboxylic acid hydrochloride

Cat. No.: B2432308
CAS No.: 1052516-74-1
M. Wt: 273.76
InChI Key: OHJWLPUSJAAASW-UHFFFAOYSA-N
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Properties

IUPAC Name

5-propyl-4-(pyrrolidin-1-ylmethyl)furan-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3.ClH/c1-2-5-11-10(8-12(17-11)13(15)16)9-14-6-3-4-7-14;/h8H,2-7,9H2,1H3,(H,15,16);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHJWLPUSJAAASW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C=C(O1)C(=O)O)CN2CCCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound are not well-documented. Generally, the production of such specialized biochemical compounds involves batch processing in a controlled laboratory environment to ensure purity and consistency.

Chemical Reactions Analysis

Types of Reactions

5-Propyl-4-pyrrolidin-1-ylmethyl-furan-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

5-Propyl-4-pyrrolidin-1-ylmethyl-furan-2-carboxylic acid hydrochloride is used extensively in scientific research, particularly in the field of proteomics . Its applications include:

    Chemistry: Used as a reagent in organic synthesis and analytical chemistry.

    Biology: Employed in the study of protein interactions and functions.

    Medicine: Investigated for potential therapeutic applications, although not currently used in clinical settings.

    Industry: Utilized in the development of biochemical assays and diagnostic tools.

Mechanism of Action

The mechanism of action of 5-Propyl-4-pyrrolidin-1-ylmethyl-furan-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Propyl-4-pyrrolidin-1-ylmethyl-furan-2-carboxylic acid hydrochloride is unique due to its specific combination of a pyrrolidine ring and a furan ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized research applications.

Biological Activity

5-Propyl-4-pyrrolidin-1-ylmethyl-furan-2-carboxylic acid hydrochloride (CAS No. 1052516-74-1) is a compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

PropertyValue
Molecular FormulaC₁₃H₁₉ClN₁O₃
Molecular Weight273.76 g/mol
MDL NumberMFCD06001880
CAS Number1052516-74-1

This compound exhibits various biological activities, including:

Case Study 1: Antimicrobial Efficacy

A study evaluating pyrrole derivatives highlighted the effectiveness of compounds similar to this compound against resistant bacterial strains. The findings showed that certain derivatives exhibited MIC values comparable to established antibiotics, suggesting potential for clinical applications in treating infections caused by resistant bacteria .

Case Study 2: Neurological Effects

In a clinical observation involving patients with renal impairment, a significant relationship was found between plasma levels of furan dicarboxylic acids and the severity of neurological symptoms. This suggests that compounds like 5-propyl FPA may play a role in neurological health, warranting further exploration into their mechanisms and therapeutic implications .

Research Findings

Recent literature highlights several key findings regarding the biological activity of related compounds:

  • Antibacterial Properties : Pyrrole-containing compounds have been identified as promising candidates for developing new antibacterial agents due to their ability to inhibit bacterial growth effectively .
  • Neurotoxicity Concerns : Elevated levels of furan derivatives have been associated with neurological impairments, emphasizing the need for careful consideration in therapeutic contexts where these compounds are utilized .

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